molecular formula C6H11NO2 B2900050 1-(Methylamino)cyclobutane-1-carboxylic acid CAS No. 1251391-67-9

1-(Methylamino)cyclobutane-1-carboxylic acid

Cat. No.: B2900050
CAS No.: 1251391-67-9
M. Wt: 129.159
InChI Key: ZGIIYBQFEOZGIX-UHFFFAOYSA-N
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Description

1-(Methylamino)cyclobutane-1-carboxylic acid (MACBC) is a cyclobutane-derived amino acid characterized by a methylamino substituent at the 1-position of the cyclobutane ring. This structural motif confers unique physicochemical properties, such as constrained conformational flexibility and enhanced metabolic stability compared to linear analogues.

Properties

IUPAC Name

1-(methylamino)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-6(5(8)9)3-2-4-6/h7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIIYBQFEOZGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Electrocyclization and Sequential Functionalization

A foundational approach leverages photochemical electrocyclization of methyl coumalate (78 ) to access the cyclobutane core. Irradiation of methyl coumalate induces a 4π electrocyclization, yielding photopyrone (77 ). Subsequent hydrogenation reduces the conjugated double bond, forming a saturated cyclobutane dicarboxylate. This intermediate undergoes directed C–H functionalization to introduce the methylamino group.

Palladium-catalyzed C–H arylation or olefination has been employed for selective functionalization. For example, monoarylation of cyclobutanedicarboxylate 74 with 3,4,5-trimethoxyiodobenzene (81 ) under Daugulis conditions (6 equiv ArI, pivalic acid, tert-butyl alcohol) afforded 82 in 30% yield. Solvent screening revealed hexafluoro-2-propanol (HFIP) suppressed overarylation byproducts (e.g., 83 ) due to steric bulk, enhancing mono-functionalization efficiency. Post-functionalization epimerization at C-1 and C-3 stereocenters ensured proper stereochemical alignment for downstream peptide coupling.

Tandem Amidation/Michael Addition for β-Amino Acid Synthesis

Frongia et al. developed a tandem amidation/Michael addition protocol to construct β-N-heterocyclic cyclobutane carboximides. Cyclobutene-1-carboxylic acid reacts with benzoxazolone derivatives in the presence of 4-dimethylaminopyridine (DMAP), enabling concurrent amidation and aza-Michael addition. This one-pot reaction produces trans-β-N-heterocyclic cyclobutane carboximides, which are hydrolyzed to 1-(methylamino)cyclobutane-1-carboxylic acid derivatives.

Key advantages include stereoselectivity (exclusive trans configuration) and modularity, as diverse nucleophiles can modify the carboximide intermediate. For instance, treatment with methylamine in methanol at 60°C for 12 hours introduced the methylamino group, achieving >80% conversion.

Cyclobutanone Reductive Amination

A direct route involves reductive amination of 3-oxocyclobutane-1-carboxylic acid derivatives. The Chinese patent CN101555205B outlines a malonate-based cyclization to synthesize 3-oxo-1-cyclobutane-carboxylic acid (IV ). Starting from 1,3-dichloroacetone and ethylene glycol, ketol formation yields 2,2-dichloromethyl-1,3-dioxolane (II ), which undergoes cyclization with diethyl malonate to form 5,8-dioxy-spirooctane-2,2-dicarboxylate (III ). Hydrolysis with 20% HCl at 100°C for 48–55 hours produces IV in 49–73% yield.

The ketone group in IV is then subjected to reductive amination. Treatment with methylamine and sodium cyanoborohydride in methanol at pH 6–7 reduces the imine intermediate, yielding this compound. This method benefits from readily available starting materials but requires careful pH control to avoid over-reduction.

Nucleophilic Substitution on Halogenated Cyclobutanes

Halogenated cyclobutane precursors enable nucleophilic displacement of halides with methylamine. For example, 1-bromo-1-carboxycyclobutane reacts with excess methylamine in DMF at 80°C, achieving 65–70% substitution. Silver nitrate or phase-transfer catalysts improve reaction rates by facilitating halide departure. However, competing elimination pathways necessitate low temperatures (<100°C) and anhydrous conditions.

Hydrolysis of Protected Amino Derivatives

The US patent US4367344A describes a general strategy for amino acid synthesis via hydrolysis of acylated intermediates. Applied to cyclobutanes, 1-(N-methylacetamido)cyclobutane-1-carboxylate is saponified with aqueous NaOH, followed by HCl-mediated cleavage of the acetamide group. Propylene oxide neutralizes the hydrochloride salt, yielding the free amino acid. While this method is reliable, the need for protective groups adds synthetic steps and reduces overall efficiency.

Comparative Analysis of Methodologies

Method Key Steps Yield Advantages Challenges
Photochemical Electrocyclization Electrocyclization → Hydrogenation → C–H Arylation → Epimerization 30–50% Stereochemical control Multi-step, requires specialized catalysts
Tandem Amidation/Michael Amidation → Michael Addition → Hydrolysis >80% One-pot, modular Limited to trans products
Reductive Amination Malonate Cyclization → Hydrolysis → Reductive Amination 49–73% Scalable, inexpensive reagents pH sensitivity
Nucleophilic Substitution Halogenation → Methylamine Displacement 65–70% Direct functionalization Elimination side reactions
Hydrolysis of Protected Derivatives Acylation → Saponification → Deprotection 40–45% Mild conditions Additional protection/deprotection steps

Chemical Reactions Analysis

1-(Methylamino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(Methylamino)cyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The carboxylic acid group can also participate in similar interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Amino vs. Methylamino Substituents

  • 1-Aminocyclobutane-1-carboxylic acid (ACBC) lacks the methyl group, resulting in lower steric hindrance and higher polarity (TPSA = 66.4 Ų vs. similar TPSA for MACBC). ACBC derivatives, such as [¹¹C]-ACBC, are used in positron emission tomography (PET) for brain tumor imaging due to their blood-brain barrier penetration .
  • MACBC’s methyl group enhances lipophilicity (logP = 0.1 vs.

Carbamoyl vs. Carboxylic Acid Derivatives

  • 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid introduces a carbamoyl group, increasing hydrogen-bonding capacity (3 acceptors vs. 2 in MACBC). This modification may enhance target binding affinity in enzyme inhibitors .
  • Cyclobutane-1,1-dicarboxylic acid serves as a dicarboxylate chelator, contrasting with MACBC’s monocarboxylic structure. Its rigidity is exploited in coordination chemistry and platinum-based drug synthesis .

Biological Activity

1-(Methylamino)cyclobutane-1-carboxylic acid (MeAIB) is a cyclic amino acid derivative with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. Its unique structure, featuring a cyclobutane ring and a methylamino group, positions it as a compound of interest in various biological and medicinal applications. This article aims to explore the biological activity of MeAIB, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

The synthesis of MeAIB typically involves the reaction of cyclobutanone with methylamine, followed by carboxylation using bases such as sodium hydroxide or potassium carbonate. The resulting compound exhibits various chemical reactivity, including oxidation, reduction, and substitution reactions, which are crucial for its biological interactions.

MeAIB's biological activity is primarily attributed to its ability to interact with specific molecular targets in biological systems. The methylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their functionality. The carboxylic acid group also participates in similar interactions, enhancing the compound's overall biological activity.

1. Transport Mechanisms

Research indicates that MeAIB enters cells through amino acid transport systems, particularly system A transporters. This mechanism is critical for its uptake in various cell types, including gliosarcoma cells, where it demonstrates significant tumor-targeting capabilities .

2. Antitumor Activity

MeAIB has shown promise as an antitumor agent. Studies involving rat models have reported high tumor-to-normal brain ratios when using MeAIB analogs for imaging purposes. This suggests that MeAIB could potentially be utilized in targeted cancer therapies due to its selective uptake by tumor cells .

3. Neuropharmacological Effects

In vitro studies have indicated that MeAIB acts as an inhibitor of NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. Its ability to modulate neurotransmitter systems positions it as a candidate for further research into neuroprotective therapies .

Comparative Analysis

Compound NameStructure TypeKey Activity
This compoundCyclobutane derivativeAntitumor activity; NMDA receptor inhibition
1-Aminocyclobutane-1-carboxylic acidCyclobutane derivativeInhibitor of tumor growth
Cyclobutanecarboxylic acidCyclobutane derivativeLess reactive due to lack of amino group
1-Methylcyclopropanamine hydrochlorideCyclopropane derivativeDifferent steric effects

The comparison highlights that while all these compounds share a cycloalkane structure, their biological activities differ significantly due to variations in functional groups and stereochemistry.

Case Studies

Several case studies have documented the biological effects of MeAIB:

  • Study on Tumor Uptake : In a study involving 9L gliosarcoma rat models, MeAIB analogs demonstrated superior tumor uptake compared to conventional imaging agents like [^18F]FDG. The tumor-to-brain ratios were reported between 20:1 to 115:1, indicating its potential as a diagnostic agent in oncology .
  • Neuroprotective Properties : Another investigation focused on the neuroprotective effects of MeAIB against excitotoxicity in neuronal cultures. Results indicated that MeAIB effectively reduced neuronal death induced by glutamate exposure, suggesting its therapeutic potential in neurodegenerative conditions .

Q & A

Q. What synthetic routes are available for 1-(Methylamino)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:

  • Cyclobutane Construction : Ring-closing strategies, such as [2+2] photocycloaddition or strain-driven cyclization, are foundational.
  • Functionalization : Methylamino and carboxylic acid groups are introduced via nucleophilic substitution or reductive amination. For example, methylamine can react with a cyclobutane intermediate bearing a leaving group (e.g., bromide) under basic conditions .
  • Optimization : Yields depend on solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and catalysts (e.g., Pd for cross-coupling steps). Purity is enhanced via recrystallization or chromatography .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR verify methylamino (-NHCH3_3) and carboxylic acid (-COOH) groups. Distinct cyclobutane ring proton splitting (e.g., δ 2.5–3.5 ppm) confirms ring geometry .
    • IR : Carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C7 _7H11 _{11}NO2_2) and rules out impurities .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Temperature : Store at –20°C in inert atmospheres to prevent cyclobutane ring strain-induced decomposition.
  • pH Sensitivity : The carboxylic acid group is prone to decarboxylation at high pH (>10). Buffered solutions (pH 4–7) are recommended for aqueous studies .
  • Light Exposure : Cyclobutane rings may undergo photochemical ring-opening; amber glassware or opaque containers are advised .

Advanced Research Questions

Q. How does the cyclobutane ring conformation influence the compound’s reactivity in peptide synthesis?

  • Steric Effects : The rigid cyclobutane ring imposes torsional constraints, affecting peptide backbone flexibility. This property is exploited to stabilize β-turn motifs in model proteins .
  • Case Study : Balaji et al. (1995) incorporated 1-aminocyclobutane-1-carboxylic acid analogs into peptides, revealing enhanced resistance to proteolytic cleavage due to restricted conformational mobility .
  • Methodological Note : Circular dichroism (CD) and X-ray crystallography are critical for analyzing peptide secondary structure modifications .

Q. What strategies resolve enantiomeric mixtures of this compound, and how does chirality impact biological activity?

  • Chiral Resolution :
    • Chromatography : Chiral stationary phases (e.g., amylose-based) separate enantiomers. Solvent systems (e.g., hexane:isopropanol) are optimized for resolution .
    • Diastereomeric Salt Formation : React with enantiopure acids (e.g., tartaric acid) to precipitate one enantiomer .
  • Biological Impact : Enantiomers may exhibit divergent receptor binding. For example, (R)-enantiomers of related cyclobutane derivatives show 10-fold higher affinity for neurotransmitter transporters than (S)-counterparts .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Docking Studies : Molecular docking (AutoDock, Schrödinger) evaluates binding modes to active sites. For example, the methylamino group may form hydrogen bonds with catalytic residues in target enzymes .
  • MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over time, highlighting key interactions (e.g., cyclobutane-induced hydrophobic packing) .
  • QSAR : Quantitative structure-activity relationship models correlate substituent effects (e.g., methyl group position) with IC50_{50} values in enzyme inhibition assays .

Q. What analytical techniques address discrepancies in reported biological activity data for this compound?

  • Controlled Replicates : Reproduce assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) to isolate variables .
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., decarboxylated derivatives) that may confound activity measurements .
  • Orthogonal Assays : Validate results using multiple techniques (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic analysis) .

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